2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluoropyridine with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity, making it a compound of interest for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated and chlorinated pyridine derivatives, such as:
- 2-(2-Chloro-3-fluoropyridin-4-yl)acetic acid
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid .
Uniqueness
The uniqueness of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid lies in its specific substitution pattern, which can influence its chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(2-chloro-4-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-7-4(3-6(11)12)5(9)1-2-10-7/h1-2H,3H2,(H,11,12) |
InChI Key |
UIAZSTHKKNFMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CC(=O)O)Cl |
Origin of Product |
United States |
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